1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with 1-propyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives with different functional groups .
Scientific Research Applications
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
1-Propyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, with similar structural features but different reactivity.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: A related compound with additional functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-9-10(8-13-16)7-12-11-4-6-15(2)14-11/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14) |
InChI Key |
BVZFJQBBQDEXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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